2,7-Dichloro-9-fluorenone
Overview
Description
2,7-Dichloro-9-fluorenone is an organic compound with the molecular formula C13H6Cl2O. It is a derivative of fluorenone, characterized by the presence of two chlorine atoms at the 2 and 7 positions on the fluorene ring. This compound is known for its yellow crystalline appearance and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
The primary targets of 2,7-Dichloro-9-fluorenone are cancer cells and multidrug resistant microbial strains . The compound has been found to exhibit significant anticancer and antimicrobial activities .
Mode of Action
This compound interacts with its targets through a series of molecular interactions, often involving the transfer of electrons or the formation of bonds that alter the chemical structure of interacting substances . The binding interaction of the synthesized compound with the active sites of dihydrofolate reductase enzyme has been identified .
Biochemical Pathways
The compound affects the biochemical pathways related to cancer cell proliferation and microbial growth
Result of Action
The molecular and cellular effects of this compound’s action include cytotoxic activity against normal lung fibroblast (WI-38), human lung carcinoma (A549), and human breast carcinoma (MDA-MB-231) cell lines . Some of the synthesized compounds showed remarkable activity against A-549 and MDA-MB-231 when compared to Taxol, which was used as a reference drug .
Biochemical Analysis
Biochemical Properties
2,7-Dichloro-9-fluorenone has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been used to synthesize thiazolidinone and azetidinone analogues, which have shown antimicrobial activity against multidrug-resistant strains . The binding interaction of the synthesized compound with the active sites of the dihydrofolate reductase enzyme has been identified .
Cellular Effects
The effects of this compound on cells have been studied in the context of its derivatives. These derivatives have shown cytotoxic activity against normal lung fibroblast (WI-38), human lung carcinoma (A549), and human breast carcinoma (MDA-MB-231) cell lines . The compound influences cell function by interacting with various cellular pathways, potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been found to bind with the active sites of the dihydrofolate reductase enzyme . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Its derivatives have been synthesized and evaluated for their antimicrobial activity against some multidrug-resistant strains .
Metabolic Pathways
Its derivatives have been found to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Dichloro-9-fluorenone can be synthesized through several methods. One common approach involves the chlorination of 9-fluorenone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the 2 and 7 positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas. The product is then purified through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dichloro-9-fluorenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert it into 2,7-dichlorofluorene.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: 2,7-Dichlorofluorene.
Substitution: Various substituted fluorenone derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Dichloro-9-fluorenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2,7-Dibromo-9-fluorenone
- 2,7-Dinitro-9-fluorenone
- 2,7-Di-tert-butylfluorene
Comparison: 2,7-Dichloro-9-fluorenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its brominated or nitrated counterparts, the chlorinated derivative often exhibits different reactivity and stability, making it suitable for specific applications in chemical synthesis and research .
Properties
IUPAC Name |
2,7-dichlorofluoren-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYWYQQFXVEUSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C2C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212167 | |
Record name | 9H-Fluoren-9-one, 2,7-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6297-11-6 | |
Record name | 9H-Fluoren-9-one, 2,7-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Dichlorofluorenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Fluoren-9-one, 2,7-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dichloro-9-fluorenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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